molecular formula C17H19N3 B3015510 N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine CAS No. 631843-34-0

N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B3015510
CAS No.: 631843-34-0
M. Wt: 265.36
InChI Key: WUNVCPOTVMCICX-UHFFFAOYSA-N
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Description

N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine (CAS 631843-34-0) is a synthetic benzimidazole derivative with a molecular formula of C17H19N3 and a molecular weight of 265.35 g/mol . This compound is part of a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery research. Although specific biological data for this propyl-substituted derivative is not extensively published in the available literature, its structural core is closely related to the N-benzyl-1H-benzimidazol-2-amine scaffold, which has demonstrated promising pharmacological potential. Notably, research on analogous compounds has revealed substantial antileishmanial activity. One study found that certain N-benzyl-1H-benzimidazol-2-amine derivatives exhibited potent in vitro activity against various Leishmania species, which are parasites responsible for cutaneous, mucocutaneous, and visceral leishmaniasis . Some derivatives in this series showed micromolar efficacy and higher selectivity indices than standard treatments like miltefosine and amphotericin B . Furthermore, one potent analogue was identified as an inhibitor of the Leishmania mexicana arginase enzyme (LmARG), suggesting a potential mechanistic pathway for its antiparasitic effect . This indicates that this compound may serve as a valuable chemical precursor or biological probe for developing novel antiparasitic agents and studying host-pathogen interactions. The presence of both benzimidazole and benzylamine motifs aligns with the structural features of cationic amphiphilic drugs. Such compounds have been studied for their ability to inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism associated with the induction of phospholipidosis, a form of drug-induced toxicity . Therefore, this compound may also be relevant for researchers investigating biochemical pathways of phospholipid metabolism and screening for potential drug-induced phospholipidosis. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-1-propylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-2-12-20-16-11-7-6-10-15(16)19-17(20)18-13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNVCPOTVMCICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine typically involves the reaction of 1H-1,3-benzodiazole with benzyl chloride and propylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride or other alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Utility : Benzyl-substituted benzodiazoles are commonly synthesized via nucleophilic substitution or coupling reactions. For example, 1-benzyl-1H-1,3-benzodiazol-2-amine is prepared using benzyl halides and benzodiazole precursors under basic conditions .

Biological Activity

N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzodiazole core that contributes to its biological properties. Its molecular formula is C17_{17}H20_{20}N2_{2}, with a molecular weight of approximately 270.36 g/mol. The compound's unique structure allows it to interact with various biological targets, influencing multiple pathways.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain enzymes involved in disease pathways, potentially leading to therapeutic effects. For example:

  • Enzyme Inhibition : It may inhibit phospholipase A2 (PLA2), which is involved in inflammatory responses .
  • Receptor Modulation : The compound can act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Properties : Studies indicate that the compound possesses antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity : Research has highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit cell proliferation in cancer cell lines through mechanisms such as microtubule stabilization and apoptosis induction .

Anti-inflammatory Effects : By inhibiting PLA2 and other inflammatory mediators, this compound may reduce inflammation in various models .

1. Anticancer Activity

A study investigating the anticancer properties of benzodiazole derivatives reported that this compound significantly inhibited the growth of breast cancer cells (MCF7) in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

2. Antimicrobial Efficacy

In another study, this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL. This suggests its potential as a treatment for resistant bacterial infections.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amineAntimicrobial, AnticancerEnzyme inhibition, receptor modulation
6-benzyl-1,3-benzodioxole derivativesAntimitoticInhibition of microtubule assembly
1-(3-(N-pyridinyl)propyl)-benzodiazoleAntidepressantSerotonin receptor modulation

Q & A

Basic Research Question

  • In vitro assays : Screen for antimicrobial activity (e.g., MIC against S. aureus) or kinase inhibition .
  • Structural analogs : Compare with benzoxazole derivatives (e.g., 4-fluoro-N-methyl-1,3-benzoxazol-2-amine) known for anticancer properties .
  • ADMET profiling : Evaluate solubility (logP), metabolic stability (CYP450 assays), and toxicity (MTT assays) .

What solvent systems are optimal for improving the solubility of this compound in biological assays?

Advanced Research Question

  • Polar aprotic solvents : DMSO or DMF for stock solutions (≤10 mM) .
  • Aqueous buffers : Use co-solvents (e.g., 5% Tween-80 in PBS) to enhance dispersion .
  • Crystallography : Grow single crystals in ethyl acetate/hexane mixtures .

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